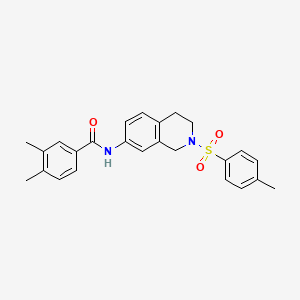

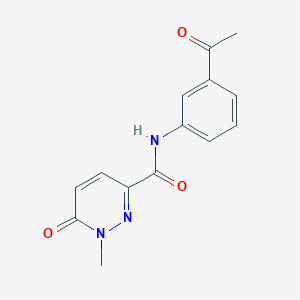

3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a chemical compound that contains a tetrahydroisoquinoline structural motif . This motif is found in various natural products and therapeutic lead compounds . Tetrahydroisoquinolines with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . They have broad applications in asymmetric catalysis as chiral scaffolds .

Synthesis Analysis

The synthesis of tetrahydroisoquinolines often involves multicomponent reactions . In particular, reactions involving the isomerization of an iminium intermediate (exo/endo isomerization) are highlighted . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Chemical Reactions Analysis

Tetrahydroisoquinolines have been the subject of considerable research interest due to their potential for C (1)-functionalization . This functionalization can act as a precursor for various alkaloids displaying multifarious biological activities . The reactions often involve isomerization of an iminium intermediate .Applications De Recherche Scientifique

Crystal and Molecular Structure Studies : The crystal, molecular, and electronic structures, as well as spectroscopic characteristics of related compounds, have been studied using methods like X-ray crystallography and quantum chemical modeling. These studies are essential for understanding the physical and chemical properties of such compounds, which can have implications in fields like material science and drug design (Davydov et al., 2019).

Synthesis and Hemostatic Activity : Some derivatives of tetrahydroisoquinoline have been synthesized and studied for their influence on blood coagulation. These compounds have shown hemostatic activity, suggesting potential applications in medical research and treatment of bleeding disorders (Limanskii et al., 2009).

Thiocarbamoylation Reactions : The reactions of enamines of tetrahydroisoquinoline with acyl isothiocyanates have been explored, leading to the formation of compounds that exist in various tautomeric forms. These compounds are of interest for their potential biological activity and applications in organic chemistry (Mikhailovskii et al., 2015).

Synthesis and Spectral Studies : The synthesis and study of the spectral parameters of related compounds, which include quantum-chemical calculations, are significant for understanding the interaction of these compounds with light and other electromagnetic radiation. This has implications in fields like spectroscopy and photochemistry (Sokol et al., 2002).

Reactions with Dicarbonyl Compounds : Research into the reactions of tetrahydroisoquinoline derivatives with benzil and diacetyl has been conducted, leading to the formation of various hydrazones. These studies contribute to the field of organic synthesis and the development of new compounds with potential applications (Glushkov & Shklyaev, 2002).

Super Acid-Induced Cyclization : The synthesis of chiral tetrahydroisoquinolines through super acid-induced cyclization has been achieved. This type of cyclization is important for the synthesis of complex organic molecules, which can be used in pharmaceuticals and other applications (Saitoh et al., 2003).

Synthesis and Evaluation as Ligands : Tetrahydroisoquinolinyl benzamides have been synthesized and evaluated as ligands for σ receptors. This research is significant in the development of new drugs and understanding the interaction of these compounds with biological receptors (Xu et al., 2007).

Reactions with Carboxylic Acids : Studies on the conversion of carboxylic acids to carboxamides, mediated by niobium pentachloride, are relevant for synthesizing alkaloid structures. This research contributes to the field of organic chemistry and pharmaceuticals (Nery et al., 2003).

Orientations Futures

Tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise . This suggests that there is potential for future research and development in this area.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives interact with their targets, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets and the biochemical pathways they are involved in.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific pathways and the nature of the interactions with the compound.

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could potentially include changes in cell viability, inflammation, viral replication, and other cellular processes.

Propriétés

IUPAC Name |

3,4-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c1-17-4-10-24(11-5-17)31(29,30)27-13-12-20-8-9-23(15-22(20)16-27)26-25(28)21-7-6-18(2)19(3)14-21/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKFIQYFKDQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2809666.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate](/img/structure/B2809667.png)

![(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2809670.png)

![Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B2809674.png)

![N-(1,3-Benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2809679.png)

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2809680.png)

![N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809682.png)

![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)